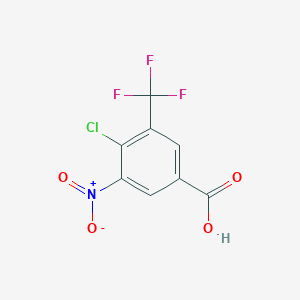

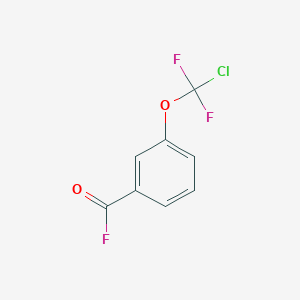

3-(Chlorodifluoromethoxy)benzoyl fluoride

Overview

Description

3-(Chlorodifluoromethoxy)benzoyl fluoride, also known as CDBF, is a fluorinated benzoyl fluoride compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Comprehensive Analysis of 3-(Chlorodifluoromethoxy)benzoyl Fluoride Applications

3-(Chlorodifluoromethoxy)benzoyl fluoride is a compound with potential applications in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Nanotechnology and Material Science: The fluorolytic sol–gel route to metal fluorides, facilitated by compounds like 3-(Chlorodifluoromethoxy)benzoyl fluoride, has opened a broad range of applications in nanotechnology and material science. This includes the development of high surface area metal fluorides with significant potential in catalysis and other technical applications due to their high Lewis acidity and mesoporosity .

Nucleophilic Fluorination: In medicinal chemistry, the introduction of fluorine atoms into organic compounds can significantly alter their biological activity. 3-(Chlorodifluoromethoxy)benzoyl fluoride can serve as a reagent in nucleophilic fluorination reactions, providing a pathway to synthesize fluorinated scaffolds found in medicines, agrochemicals, and materials .

Radiofluorination for PET Imaging: The compound’s potential in radiofluorination is noteworthy, especially for positron emission tomography (PET) imaging. It can be used to tag small-molecule tracers with the radioisotope 18F, which is crucial for conducting imaging studies in vivo .

Enzyme-Catalyzed C–F Bond Formation: Enzymatic catalysis involving C–F bond formation is an emerging field. 3-(Chlorodifluoromethoxy)benzoyl fluoride could be used in the study of enzymes capable of catalyzing the formation or cleavage of C–F bonds, which is a significant area of research in biochemistry .

Synthesis of Bioactive Compounds: The trifluoromethoxy group, part of the 3-(Chlorodifluoromethoxy)benzoyl fluoride structure, is increasingly used as a substituent in bioactive compounds. Its incorporation into small molecules is a growing area of interest in pharmaceutical research, given its ability to improve the properties of drugs .

Photoredox Catalysis: This compound can also play a role in photoredox catalysis, a technique that uses light to activate a chemical reaction. It could be used to develop new methods for radical acyltrifluoromethylation of alkenes, which is a valuable transformation in organic synthesis .

properties

IUPAC Name |

3-[chloro(difluoro)methoxy]benzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRASVHPMHKNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632768 | |

| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chlorodifluoromethoxy)benzoyl fluoride | |

CAS RN |

39161-74-5 | |

| Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)